molecular formula C11H14N2O3 B1265997 Glycyl-D-phenylalanine CAS No. 34258-14-5

Glycyl-D-phenylalanine

Cat. No.: B1265997
CAS No.: 34258-14-5
M. Wt: 222.24 g/mol
InChI Key: JBCLFWXMTIKCCB-SECBINFHSA-N
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Description

Glycyl-D-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Glycyl-D-phenylalanine is a dipeptide composed of glycine and phenylalanine . It is commonly used to disturb lysosomes . The primary target of this compound is the lysosomal enzyme cathepsin C . This enzyme is responsible for cleaving the dipeptide, which is proposed to result in the accumulation of the dipeptide inside lysosomes .

Mode of Action

The interaction of this compound with its target, cathepsin C, is proposed to cause the accumulation of the dipeptide inside lysosomes . This accumulation is thought to give rise to osmotic stress, leading to the rupture of lysosomal membranes .

Biochemical Pathways

The biochemical pathways affected by this compound involve the lysosomal and endoplasmic reticulum (ER) compartments of the cell . The compound is known to evoke a sustained increase in lysosomal pH and transient increases in cytosolic pH and Ca2+ concentration . Instead, the increase in cytosolic Ca2+ concentration is mediated by Ca2+ release from the ER, stimulated by the increase in cytosolic pH .

Pharmacokinetics

The pharmacokinetics of this compound involve its transport across cellular membranes. A study on rat alveolar epithelial cell monolayers showed that the apparent permeability coefficient (Papp) for Gly-D-Phe was about 1.6 × 10−7 cm/sec at both 1 and 10 mM in both the apical-to-basolateral (AB) and the basolateral-to-apical (BA) directions .

Result of Action

The action of this compound results in a rapid and sustained increase in lysosomal pH, as well as transient increases in the cytosolic pH and the cytosolic free Ca2+ concentration . Instead, the increase in cytosolic Ca2+ concentration is mediated by Ca2+ release from the ER, which is stimulated by the increase in cytosolic pH .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the nature of the supporting electrolyte can affect the thermodynamic parameters of the stepwise dissociation of this compound in aqueous solution . Furthermore, the compound’s action can be influenced by the pH of the medium due to its dipolarity .

Biochemical Analysis

Biochemical Properties

Glycyl-D-phenylalanine plays a role in various biochemical reactions. It interacts with enzymes such as cathepsin C, which cleaves the dipeptide, leading to the accumulation of the compound inside lysosomes . This interaction can result in osmotic stress and potential lysosomal membrane rupture. Additionally, this compound can influence the activity of other biomolecules by altering pH levels within cellular compartments .

Cellular Effects

This compound has notable effects on cellular processes. It can evoke a rapid and sustained increase in lysosomal pH, as well as transient increases in cytosolic pH and cytosolic free calcium concentration . These changes can influence cell signaling pathways and cellular metabolism. For instance, the increase in cytosolic calcium concentration can affect various signaling cascades, potentially altering gene expression and other cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and be cleaved by cathepsin C, leading to changes in lysosomal pH and subsequent cellular responses . Additionally, the compound can influence the release of calcium from the endoplasmic reticulum by increasing cytosolic pH, which does not involve known ER calcium channels . These interactions highlight the compound’s role in modulating enzyme activity and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can evoke sustained increases in lysosomal pH and transient changes in cytosolic pH and calcium concentration . These effects can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Higher doses of the compound may lead to more pronounced changes in cellular pH and calcium levels, potentially resulting in toxic or adverse effects . It is important to determine the threshold doses that elicit beneficial versus harmful effects to optimize its use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein digestion and catabolism. It is an intermediate in the breakdown of proteins into amino acids, and it can be further metabolized into other compounds . The enzymes involved in these pathways include cathepsin C and other proteases that cleave the dipeptide into its constituent amino acids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be absorbed from the intestine and transported to various tissues via the bloodstream . Within cells, it can be taken up by lysosomes and other organelles, where it exerts its effects on cellular pH and calcium levels .

Subcellular Localization

This compound is primarily localized within lysosomes, where it can influence lysosomal pH and enzyme activity . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its delivery to specific cellular compartments. This subcellular localization is crucial for its role in modulating cellular processes and signaling pathways .

Properties

IUPAC Name

(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCLFWXMTIKCCB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801334460
Record name Glycyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34258-14-5
Record name Alanine, N-glycyl-3-phenyl-, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034258145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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